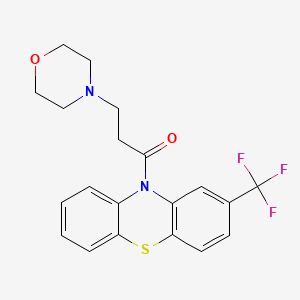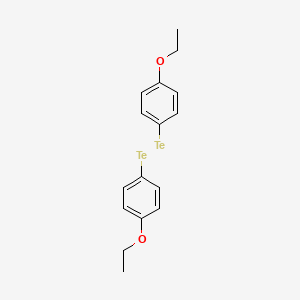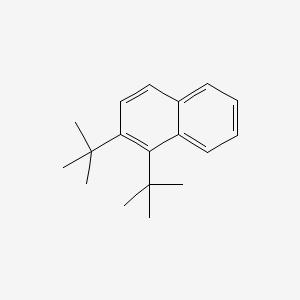![molecular formula C20H20N2O5 B14682394 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan CAS No. 39545-09-0](/img/structure/B14682394.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-tryptophan, an essential amino acid, and features a methoxyphenyl group, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the methoxyphenyl group. One common method involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino group of L-tryptophan. The protected L-tryptophan is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)-L-prolinamide: Similar in structure but with a proline backbone instead of tryptophan.
4-Methoxy-N-(4-methylbenzyl)benzamide: Features a benzamide structure with a methoxyphenyl group.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan is unique due to its combination of the L-tryptophan backbone and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
39545-09-0 |
|---|---|
Fórmula molecular |
C20H20N2O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-26-15-8-6-13(7-9-15)12-27-20(25)22-18(19(23)24)10-14-11-21-17-5-3-2-4-16(14)17/h2-9,11,18,21H,10,12H2,1H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Clave InChI |
QORDXLCPIFJFDH-SFHVURJKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


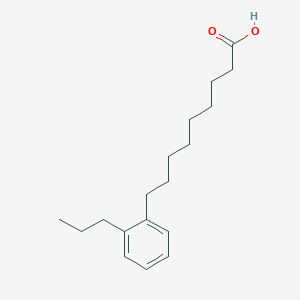
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
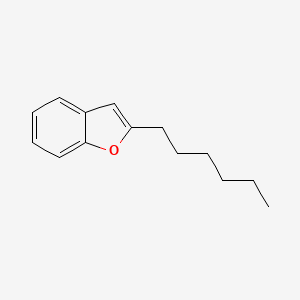
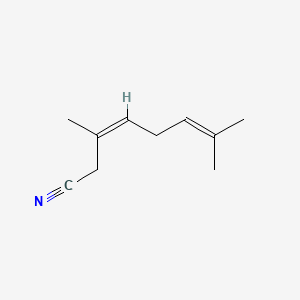
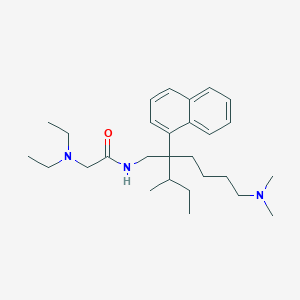

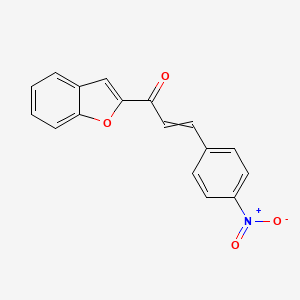
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
